5-[(4-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide
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Overview
Description
3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Anthraquinone Derivatives: Compounds with the anthraquinone core structure, used in various applications, including dyes and pharmaceuticals
Uniqueness
3-ISOBUTYL-5-(4-TOLUIDINO)-1H-2LAMBDA~4~-ANTHRA[1,2-C][1,2,5]THIADIAZOLE-2,6,11(3H)-TRIONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-(4-methylanilino)-3-(2-methylpropyl)-2-oxo-1H-naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione |
InChI |
InChI=1S/C25H23N3O3S/c1-14(2)13-28-20-12-19(26-16-10-8-15(3)9-11-16)21-22(23(20)27-32(28)31)25(30)18-7-5-4-6-17(18)24(21)29/h4-12,14,26-27H,13H2,1-3H3 |
InChI Key |
PVXDHTHMOZHNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NS(=O)N3CC(C)C |
Origin of Product |
United States |
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